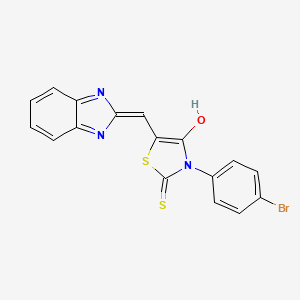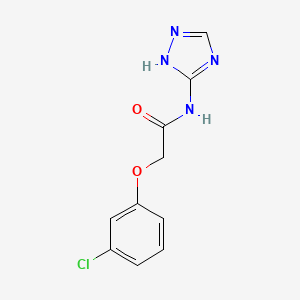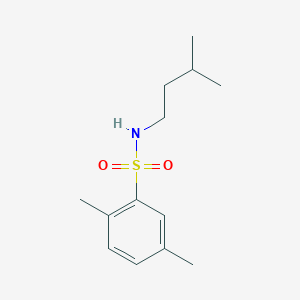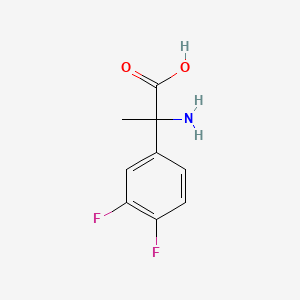![molecular formula C14H10O3 B12118568 6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin CAS No. 252-72-2](/img/structure/B12118568.png)
6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin is an organic compound with the molecular formula C14H10O3 It is characterized by its unique structure, which includes an epoxy group and a dioxocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin typically involves the cyclization of salicylic acid derivatives. One common method includes the reaction of salicylic acid with acetic anhydride to form an intermediate, which then undergoes cyclization in the presence of a catalyst to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6,12-Epoxy-6h,12h-dibenzo[b,f][1,5]dioxocin involves its interaction with molecular targets such as enzymes and receptors. The epoxy group and aromatic rings play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,12-Dibenzo[b,f][1,5]dioxocin-6,12-dione: Another compound with a similar dioxocin ring system but different functional groups.
Disalicylide: A related compound with similar structural features but distinct reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Properties
CAS No. |
252-72-2 |
|---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
8,16,17-trioxatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C14H10O3/c1-3-7-11-9(5-1)13-16-12-8-4-2-6-10(12)14(15-11)17-13/h1-8,13-14H |
InChI Key |
KNSJCCNMJYXLOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3OC(O2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)
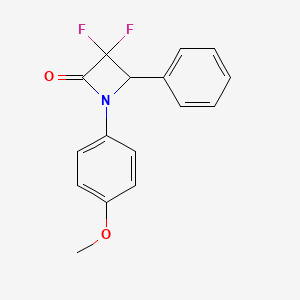
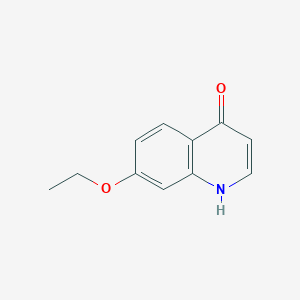


![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)

